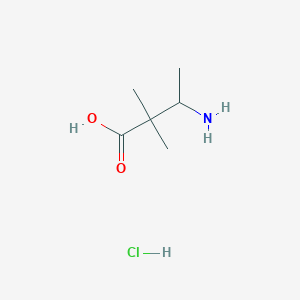

3-Amino-2,2-dimethylbutanoic acid hydrochloride

描述

BenchChem offers high-quality 3-Amino-2,2-dimethylbutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,2-dimethylbutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-amino-2,2-dimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(7)6(2,3)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKVARDDUIKLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Application of 3-Amino-2,2-dimethylbutanoic Acid Hydrochloride in Peptidomimetic Drug Design

Executive Summary

In the landscape of modern rational drug design, controlling the three-dimensional conformation of a pharmacophore is paramount to achieving high receptor affinity and oral bioavailability. 3-Amino-2,2-dimethylbutanoic acid hydrochloride (CAS: 180181-84-4) serves as a highly specialized, trisubstituted β -amino acid building block[1]. By acting as a conformational restriction unit, it locks peptide backbones into active geometries, a mechanism that has been successfully leveraged in the development of potent antithrombotic agents, such as GPIIb/IIIa integrin antagonists[2]. This technical guide elucidates the structural causality, physicochemical properties, and synthetic handling of this critical peptidomimetic component.

Structural Architecture and Chemical Causality

The molecular architecture of 3-amino-2,2-dimethylbutanoic acid hydrochloride is defined by a four-carbon butanoic acid backbone, heavily modified to induce specific spatial constraints.

-

The β -Amino Substitution (C3): Unlike standard α -amino acids, the primary amine is located on the β -carbon. This extends the peptide backbone by one carbon atom, conferring inherent resistance to standard proteolytic enzymes (e.g., proteases and peptidases) which are evolved to cleave standard α -peptide bonds.

-

The gem-Dimethyl Effect (C2): The α -carbon is fully substituted with two methyl groups. This structural choice is not arbitrary; it leverages the Thorpe-Ingold effect (gem-dimethyl effect). The steric bulk of the twin methyl groups compresses the internal bond angle between the C1-carbonyl and the C3-amine. This severe steric hindrance restricts the dihedral angles ( ϕ and ψ ) of the molecule, preventing free rotation and forcing the backbone into a highly predictable, constrained conformation[2].

-

The Hydrochloride Salt: The molecule is isolated as a hydrochloride salt, with the SMILES designation CC(N)C(C)(C)C(O)=O.[H]Cl[3]. Free β -amino acids can be prone to intramolecular cyclization (forming β -lactams) and often exhibit poor solubility in organic solvents used during Solid-Phase Peptide Synthesis (SPPS). By protonating the primary amine with HCl, the nitrogen becomes non-nucleophilic, preventing auto-degradation and yielding a stable, highly crystalline, and water-soluble solid[4].

Mechanism of conformational restriction by 2,2-dimethyl groups.

Role in Peptidomimetics: GPIIb/IIIa Integrin Antagonists

The primary application of 3-amino-2,2-dimethylbutanoic acid hydrochloride is its use as a linear template to restrict the conformational flexibility of peptidomimetics[2]. In the development of antithrombotic drugs, researchers discovered that standard linear peptides targeting the platelet fibrinogen receptor (GPIIb/IIIa) suffered from rapid degradation and poor oral bioavailability[2].

By incorporating this trisubstituted β -amino acid residue into the core of the drug molecule, the spatial distance and orientation between the basic amidinobenzoyl unit and the acidic pharmacophore are rigidly fixed[2]. This pre-organization reduces the entropic penalty of receptor binding, resulting in a highly potent antagonist that effectively inhibits platelet aggregation in vitro and demonstrates rapid-onset oral activity in vivo[2].

Quantitative Data Presentation

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and analytical verification during drug development[1][3][4][5].

| Property | Value |

| Chemical Name | 3-Amino-2,2-dimethylbutanoic acid hydrochloride |

| CAS Registry Number | 180181-84-4 |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| SMILES Code | CC(N)C(C)(C)C(O)=O.[H]Cl |

| Compound Class | Trisubstituted β -amino acid salt |

| Primary Application | Conformational restriction unit in peptidomimetics |

Self-Validating Experimental Protocol: Isolation of the Hydrochloride Salt

To utilize this compound in peptide coupling, it is often synthesized or stored as a Boc-protected precursor and deprotected immediately prior to use. The following protocol outlines a self-validating methodology for the acidolytic cleavage of Boc-3-amino-2,2-dimethylbutanoic acid to yield the pure hydrochloride salt.

Step-by-Step Methodology

Step 1: Dissolution under Anhydrous Conditions

-

Action: Suspend 1.0 equivalent of Boc-3-amino-2,2-dimethylbutanoic acid in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.

-

Causality: Anhydrous DCM prevents unwanted hydrolysis side-reactions. The low temperature mitigates the exothermic nature of the subsequent acid addition, protecting the structural integrity of the carbon backbone.

Step 2: Acidolysis via 4M HCl in Dioxane

-

Action: Dropwise addition of 10 equivalents of 4M HCl in Dioxane. Stir for 2 hours, allowing the reaction to slowly warm to room temperature (25°C).

-

Causality: Dioxane is a polar aprotic ether that stabilizes the tert-butyl cation intermediate generated during Boc cleavage. The high molarity of HCl ensures rapid, quantitative deprotection without the need for destructive thermal heating.

Step 3: In-Process Control (IPC) - Self-Validation

-

Action: Sample 5 μ L of the reaction mixture and spot on a silica TLC plate. Stain with Ninhydrin solution and heat.

-

Causality: This is a critical self-validating step. The Boc-protected precursor lacks a free primary amine and will not react with Ninhydrin. A successful deprotection is visually validated by the appearance of a deep purple spot (Ruhemann's purple), confirming the presence of the free β -amine. If the stain is negative or faint, the reaction is incomplete.

Step 4: Precipitation and Isolation

-

Action: Concentrate the reaction mixture under reduced pressure to 20% volume. Add 10 volumes of ice-cold anhydrous diethyl ether.

-

Causality: The resulting 3-amino-2,2-dimethylbutanoic acid hydrochloride salt is highly polar and completely insoluble in non-polar diethyl ether. This causes instant precipitation of the pure product, while the cleaved tert-butyl alcohol and excess HCl remain dissolved in the supernatant, bypassing the need for complex chromatographic purification.

Step 5: Filtration

-

Action: Filter the resulting white precipitate through a sintered glass funnel, wash twice with cold diethyl ether, and dry under high vacuum for 12 hours.

Self-validating synthetic workflow for the hydrochloride salt isolation.

References

-

PubChem. "3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660." National Institutes of Health (NIH). Available at:[Link]

-

Journal of Medicinal Chemistry. "GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives, and a Substituted Benzamidine Structure." ACS Publications. Available at:[Link]

Sources

An In-depth Technical Guide to 3-Amino-2,2-dimethylbutanoic Acid Hydrochloride: Properties, Synthesis, and Applications

Abstract for Senior Leadership: This guide provides a comprehensive technical overview of 3-Amino-2,2-dimethylbutanoic acid hydrochloride, a non-proteinogenic β-amino acid of significant interest in pharmaceutical development. We detail its core chemical properties, spectroscopic signature, and a robust synthetic pathway. Furthermore, we present validated analytical methodologies for its characterization and discuss its primary application as a structural building block to enhance the stability and bioactivity of peptide-based therapeutics. This document serves as a foundational resource for research and development teams engaged in peptidomimetics and advanced drug design.

Introduction: The Role of Steric Hindrance in Peptide Design

3-Amino-2,2-dimethylbutanoic acid hydrochloride is a synthetic, chiral β-amino acid analogue. Its structure is distinguished by a gem-dimethyl substitution at the α-carbon (C2), adjacent to the carboxylic acid. This unique structural feature imparts significant steric hindrance, which is the cornerstone of its utility in medicinal chemistry.

In the field of drug development, native peptides often suffer from limitations such as poor metabolic stability due to rapid degradation by proteases and high conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of sterically hindered amino acids like 3-Amino-2,2-dimethylbutanoic acid is a key strategy to overcome these challenges. The gem-dimethyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined and stable conformation. This can lead to a significant increase in resistance to enzymatic degradation and, in many cases, an enhancement of biological activity.[1] This guide offers a detailed exploration of the chemical properties, synthesis, and analytical control of its hydrochloride salt, providing a critical knowledge base for its application.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

The fundamental properties of 3-Amino-2,2-dimethylbutanoic acid hydrochloride are summarized below. While it is typically supplied as a white to off-white solid, specific experimental data for properties like melting point and solubility are not extensively reported in public literature and should be determined empirically for each batch.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄ClNO₂ | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| CAS Number | 180181-84-4 | - |

| Appearance | White to off-white solid | - |

| Storage | Store in a cool, dry, well-ventilated place; desiccate | - |

Spectroscopic Characterization

Definitive characterization relies on spectroscopic analysis. While a publicly available spectrum for this specific molecule is scarce, data from closely related analogues allows for a reliable prediction of its key spectral features.[3]

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The expected chemical shifts in ¹H and ¹³C NMR spectra (referenced in D₂O) are detailed below. The most characteristic feature is the presence of two distinct singlets in both ¹H and ¹³C NMR for the non-equivalent gem-dimethyl groups.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~3.5-3.7 | 1H, dd, -CH(NH₃⁺)- |

| ~1.2-1.4 | 3H, d, -CH₃ |

| ~1.1-1.2 | 3H, s, -C(CH₃)₂ |

| ~1.0-1.1 | 3H, s, -C(CH₃)₂ |

Causality: The diastereotopic nature of the gem-dimethyl groups, arising from the adjacent chiral center at C3, results in their magnetic non-equivalence, leading to two separate signals. The C3 proton is expected to appear as a doublet of doublets due to coupling with the adjacent methyl group protons and the proton on the nitrogen.

2.2.2 Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups:

-

~2500-3300 cm⁻¹: Broad band characteristic of the ammonium (N-H⁺) and carboxylic acid (O-H) stretches.

-

~1700-1730 cm⁻¹: Strong absorption from the carbonyl (C=O) stretch of the carboxylic acid.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

2.2.3 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be expected to show the protonated molecular ion [M+H]⁺ for the free base at a calculated m/z of 132.1025, corresponding to the formula C₆H₁₄NO₂⁺.

Synthesis and Purification

A robust and stereoselective method for preparing β-amino acid hydrochlorides involves a one-pot Asymmetric Mannich-type reaction. This approach offers good control over stereochemistry and generally provides high yields.[3]

Recommended Synthetic Pathway: Asymmetric Mannich Reaction

This procedure involves the reaction of a chiral sulfinyl imine with a bistrimethylsilylketene acetal, followed by in-situ deprotection and salt formation.

Experimental Protocol

Materials:

-

(S)-N-(prop-1-en-2-yl)propane-2-sulfinamide (or appropriate chiral sulfinyl imine)

-

(1-(tert-butoxy)-2,2-dimethylprop-1-enyloxy)trimethylsilane (or appropriate ketene acetal)

-

Tetrabutylammonium difluorotriphenylsilicate (TBAT)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

HCl (4M in Dioxane)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a nitrogen-purged vial, add the chiral sulfinyl imine (1.0 eq) and TBAT (0.1 eq). Dissolve the solids in anhydrous THF.

-

Mannich Reaction: Cool the reaction mixture in an ice-water bath (0°C). Add the bistrimethylsilylketene acetal (2.0 eq) dropwise.

-

Incubation: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 24 hours.

-

Deprotection: Add Methanol (0.36 mL per 0.48 mmol of imine) followed by 4M HCl in dioxane (2.0 eq).

-

Salt Formation: Stir the mixture for an additional 24 hours at room temperature. A solid precipitate should form.

-

Purification: Add ethyl acetate to induce further precipitation. Transfer the suspension to a centrifuge tube and spin for 2-3 minutes. Decant the supernatant.

-

Washing: Resuspend the solid pellet in fresh ethyl acetate, sonicate briefly (2 min), and centrifuge again. Repeat this wash step twice more to remove soluble impurities.

-

Drying: Dry the final solid product under high vacuum to yield the pure 3-Amino-2,2-dimethylbutanoic acid hydrochloride.[3]

Analytical Methodologies

To ensure the purity and identity of the synthesized compound, a validated analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard and reliable technique.

Protocol for Purity Assessment by RP-HPLC

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Procedure:

-

Standard/Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Mobile Phase A.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Analysis: Record the chromatogram. The purity of the compound is determined by calculating the relative area of the main peak against the total area of all observed peaks.[4]

Applications in Drug Development

Conformational Constraint in Peptidomimetics

The primary value of 3-Amino-2,2-dimethylbutanoic acid lies in its role as a "peptide bond isostere" or a building block for peptidomimetics. The gem-dimethyl group at the C2 position acts as a powerful conformational constraint.

By incorporating this amino acid into a peptide sequence, chemists can achieve several strategic advantages:

-

Enhanced Proteolytic Stability: The steric bulk of the gem-dimethyl group physically shields the adjacent peptide bonds from the active sites of degrading enzymes (proteases). This has been shown to be highly effective against proteases like trypsin and chymotrypsin.[1]

-

Defined Secondary Structure: By limiting conformational freedom, the amino acid can help to pre-organize the peptide into a specific secondary structure (e.g., a β-turn or helix) that is optimal for binding to a biological target. This can increase receptor affinity and selectivity.

Safety and Handling

3-Amino-2,2-dimethylbutanoic acid hydrochloride is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.

-

Handling: Avoid contact with skin and eyes. Avoid formation and inhalation of dust. Use in a well-ventilated area or a chemical fume hood.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If inhaled, move the person into fresh air.

Conclusion

3-Amino-2,2-dimethylbutanoic acid hydrochloride is a specialized chemical building block with significant potential in modern drug discovery. Its value is derived directly from its unique sterically hindered structure, which provides a reliable method for enhancing the stability and conformational rigidity of peptide-based drug candidates. A firm understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is crucial for its effective implementation in research and development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2,2-dimethylbutanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4281180A - Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them.

-

ResearchGate. (n.d.). ChemInform Abstract: Convenient Synthesis of a Novel γ-Aminobutyric Acid Analogue: 4- Amino-2,2-dimethylbutanoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105061297A - Preparation method for synthesizing nicardipine hydrochloride.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

Sources

CAS number for 3-Amino-2,2-dimethylbutanoic acid hydrochloride

Advanced Profiling of 3-Amino-2,2-dimethylbutanoic Acid Hydrochloride: Structural Constraints and Applications in Peptidomimetics

Executive Summary

In the landscape of modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of non-proteinogenic amino acids. 3-Amino-2,2-dimethylbutanoic acid hydrochloride (CAS: 180181-84-4)[1][2] represents a premier building block in this domain. As a trisubstituted β -amino acid, it provides an unparalleled combination of conformational rigidity and steric shielding. This technical guide explores the physicochemical properties, mechanistic advantages, and specialized synthetic workflows required to leverage this compound in advanced therapeutic design.

Physicochemical & Structural Profiling

Understanding the structural baseline of this molecule is critical for predicting its behavior in solid-phase peptide synthesis (SPPS) and biological systems. The presence of the gem-dimethyl group at the α -carbon fundamentally alters its reactivity and spatial footprint compared to standard linear β -amino acids[3].

| Parameter | Specification |

| Chemical Name | 3-Amino-2,2-dimethylbutanoic acid hydrochloride |

| CAS Number (HCl Salt) | 180181-84-4[1] |

| CAS Number (Free Base) | 720660-14-0[4] |

| Molecular Formula | C6H14ClNO2[1] |

| Molecular Weight | 167.63 g/mol [1] |

| SMILES (Free Base) | CC(C(C)(C)C(=O)O)N[4] |

| Structural Class | Trisubstituted β -amino acid |

Mechanistic Impact in Drug Design

The incorporation of 3-amino-2,2-dimethylbutanoic acid into a peptide backbone is not merely a structural substitution; it is a targeted mechanistic intervention.

-

Conformational Restriction via the Thorpe-Ingold Effect : The α,α -dimethyl substitution induces severe steric repulsion between the methyl groups and the adjacent backbone atoms. This repulsion forces the internal bond angles to compress, restricting the rotational degrees of freedom around the Cα−Cβ and Cα−C(=O) bonds. Consequently, the molecule acts as a conformational lock, stabilizing specific secondary structures (such as β -turns or 14-helices). This precise geometric control is critical for locking drug candidates into their bioactive conformations, as successfully demonstrated in the development of highly potent GPIIb/IIIa integrin antagonists ()[5].

-

Metabolic Stability and Protease Resistance : Native peptide bonds are highly susceptible to enzymatic cleavage, severely limiting their in vivo half-life. The bulky gem-dimethyl group of this building block provides a physical "steric shield." This bulk physically occludes the active sites of endogenous proteases, preventing the nucleophilic attack of water on the scissile amide bond and drastically enhancing the pharmacokinetic longevity of the resulting therapeutic[6][7].

Mechanistic impact of 3-amino-2,2-dimethylbutanoic acid on peptide stability and affinity.

Experimental Workflow: Coupling Sterically Hindered Amino Acids

The very steric properties that make 3-amino-2,2-dimethylbutanoic acid highly desirable in drug design also make it notoriously difficult to couple synthetically. Standard coupling reagents (e.g., EDC/HOBt) routinely fail to overcome the activation energy barrier imposed by the α,α -dimethyl shield[7]. The following protocol outlines a self-validating system for the successful integration of this building block.

Protocol: High-Efficiency Amide Bond Formation

Objective: To synthesize a sterically hindered peptide bond using 3-amino-2,2-dimethylbutanoic acid hydrochloride while avoiding racemization and maximizing yield.

Step 1: Salt Neutralization & Free Base Generation Suspend 1.0 equivalent of 3-amino-2,2-dimethylbutanoic acid HCl in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The hydrochloride salt must be fully neutralized to liberate the nucleophilic amine. The excess DIPEA compensates for the HCl equivalent and ensures the microenvironment remains sufficiently basic (pH > 8.0) to prevent protonation of the amine during coupling[2].

Step 2: Carboxyl Activation via Neighboring Group Effect To the incoming carboxyl component (1.2 eq), add 1.2 eq of HATU and 1.2 eq of HOAt.

-

Causality: HATU generates a highly reactive O-At ester. The critical component here is HOAt; the nitrogen atom at the 7-position of the HOAt leaving group acts as an internal general base. This neighboring group effect guides the sterically hindered amine of 3-amino-2,2-dimethylbutanoic acid into the optimal trajectory for nucleophilic attack, bypassing the steric bulk[7].

Step 3: Thermal Shift Coupling Stir the reaction mixture at an elevated temperature of 60 °C for 18–24 hours under an inert atmosphere.

-

Causality: The gem-dimethyl group creates a massive steric clash in the transition state. Elevating the temperature provides the necessary kinetic energy to overcome this thermodynamic barrier, a mandatory adjustment for α,α -disubstituted systems[7].

Step 4: Analytical Validation (Self-Validating Check) Quench the reaction and analyze the crude mixture via ESI-LC/MS.

-

Causality: A successful coupling is validated by the appearance of the target mass [M+H]+ , which must reflect the exact sum of the two fragments minus the loss of water (18.01 Da). If the unreacted amine mass persists, the activation step must be repeated with a stronger reagent such as PyAOP.

Optimized synthetic workflow for coupling sterically hindered trisubstituted β-amino acids.

References

-

"3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660", PubChem, National Institutes of Health. URL:[Link]

-

"GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives, and a Substituted Benzamidine Structure", Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

-

"Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile", Journal of the American Chemical Society, ACS Publications. URL:[Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 180181-84-4|3-Amino-2,2-dimethylbutanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. 3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Conformational Restriction in Peptidomimetics: The Physiochemical Profiling of 3-Amino-2,2-dimethylbutanoic Acid Hydrochloride

Executive Summary

In the rational design of peptidomimetics, controlling the spatial orientation of pharmacophores is the primary hurdle in translating a peptide hit into an orally bioavailable drug. 3-Amino-2,2-dimethylbutanoic acid hydrochloride (CAS: 180181-84-4) is a highly specialized, conformationally restricted trisubstituted β-amino acid derivative. With an exact molecular weight of 167.63 g/mol , this building block is critically employed to lock therapeutic molecules into their active conformations, most notably in the development of for antithrombotic therapy.

This whitepaper deconstructs the physicochemical properties of this molecule, explains the structural causality behind its use in drug design, and provides a self-validating analytical protocol for its verification.

Physicochemical Deconstruction & Molecular Weight Derivation

To utilize this compound effectively in synthesis, one must understand its exact mass contributions. The molecule consists of a free base, (C₆H₁₃NO₂), stabilized as a hydrochloride salt (HCl) to prevent degradation and improve aqueous solubility during biological assays.

Total Molecular Formula: C₆H₁₄ClNO₂

| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 6 | 12.011 | 72.066 | 43.00% |

| Hydrogen (H) | 14 | 1.008 | 14.112 | 8.42% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 8.36% |

| Oxygen (O) | 2 | 15.999 | 31.998 | 19.09% |

| Chlorine (Cl) | 1 | 35.450 | 35.450 | 21.15% |

| Total (MW) | 24 | - | 167.633 | 100.00% |

Table 1: Quantitative breakdown of the molecular weight for 3-Amino-2,2-dimethylbutanoic acid hydrochloride.

Mechanistic Causality: Structural Fixation in Drug Design

As an Application Scientist, I frequently see linear peptides fail in clinical stages due to high conformational flexibility, which leads to poor receptor affinity and rapid proteolytic cleavage. The causality behind selecting 3-Amino-2,2-dimethylbutanoic acid lies in the Thorpe-Ingold effect (gem-dimethyl effect).

In the development of fibrinogen receptor (GPIIb/IIIa) antagonists, the drug must perfectly mimic the native Arg-Gly-Asp (RGD) sequence to block platelet aggregation. By incorporating this trisubstituted β-amino acid into the core of the antagonist (e.g., NSL-96184 analogs), the bulky gem-dimethyl groups at the C2 position create severe steric hindrance. This restricts the rotation of adjacent bonds, forcefully locking the basic amidinobenzoyl unit and the acidic moiety into the exact spatial distance required to dock into the GPIIb/IIIa receptor.

Fig 1: Mechanism of action for β-amino acid-restricted GPIIb/IIIa integrin antagonists.

Experimental Protocol: Self-Validating Verification Workflow

When procuring or synthesizing this building block, relying solely on vendor Certificates of Analysis is insufficient for rigorous drug development. The following orthogonal workflow utilizes Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) to validate both the molecular weight and the precise stereochemical environment of the molecule.

Step-by-Step Methodology

Step 1: Sample Preparation & Solubilization

-

Action: Dissolve 2 mg of the compound in 1 mL of Deuterium Oxide (D₂O) for NMR, and dilute a 10 µL aliquot into LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid for MS.

-

Causality: D₂O is strictly chosen over CDCl₃ because the hydrochloride salt is highly polar. Furthermore, D₂O exchanges with the amine and carboxylic protons, rendering them invisible in ¹H NMR and providing a clean spectral window to observe the critical aliphatic methyl signals without solvent suppression artifacts.

Step 2: ESI-MS Analysis (Positive Ion Mode)

-

Action: Inject the sample into a high-resolution mass spectrometer utilizing an ESI source in positive mode.

-

Causality: Soft ionization prevents the fragmentation of the short aliphatic chain. Because the molecule is a hydrochloride salt, it will dissociate in solution. The primary amine readily accepts a proton, meaning the observed mass will not be the salt mass (167.63 m/z). Instead, you must look for the protonated free base: [M+H]⁺ at m/z 132 .

Step 3: ¹H NMR Conformational Check

-

Action: Acquire a 1D ¹H NMR spectrum at 400 MHz (or higher).

-

Causality: This step is the ultimate proof of structure. The C3 carbon (bearing the amine) is a chiral center. Because of this adjacent stereocenter, the two methyl groups attached to the C2 carbon are diastereotopic (spatially distinct in all conformations). Therefore, instead of a single 6H integration peak, you will observe two distinct singlets (each integrating to 3H) at approximately δ 1.05 and δ 1.09 ppm. The C4 terminal methyl will appear as a doublet at ~δ 1.10 ppm, and the C3 methine proton as a quartet at ~δ 3.38 ppm.

Fig 2: Analytical workflow for the verification of molecular weight and structural integrity.

References

-

PubChem Compound Summary for CID 10558660 Source: National Center for Biotechnology Information (NCBI) URL:[Link][1]

-

GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives, and a Substituted Benzamidine Structure Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

An In-depth Technical Guide to 3-Amino-2,2-dimethylbutanoic acid hydrochloride: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylbutanoic acid hydrochloride is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug discovery. As an unnatural amino acid, its unique structural features, particularly the gem-dimethyl group adjacent to the carboxylic acid, offer novel opportunities for modifying peptides and other bioactive molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its utility for researchers and drug development professionals. Unnatural amino acids are critical tools in modern drug discovery, allowing for the fine-tuning of molecular properties to enhance stability, selectivity, and bioactivity[][2][3].

Chemical Identity and Synonyms

The foundational step in understanding any chemical entity is to precisely identify it. 3-Amino-2,2-dimethylbutanoic acid hydrochloride is the salt form of the corresponding free amino acid. The hydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in aqueous media.

Primary Identifiers:

| Identifier | Value | Source |

| Chemical Name | 3-Amino-2,2-dimethylbutanoic acid hydrochloride | Aaronchem[4] |

| CAS Number | 180181-84-4 | Aaronchem[4] |

| Molecular Formula | C6H14ClNO2 | Aaronchem[4] |

| Molecular Weight | 167.63 g/mol | Aaronchem[4] |

| MDL Number | MFCD06204539 | Aaronchem[4] |

Synonyms and Alternative Nomenclature:

While "3-Amino-2,2-dimethylbutanoic acid hydrochloride" is the most common and systematic name, researchers may encounter other identifiers in the literature and chemical catalogs. It is crucial to recognize these to ensure accurate information retrieval.

-

Systematic IUPAC Name: 3-amino-2,2-dimethylbutanoic acid;hydrochloride

-

Free Base Form: 3-Amino-2,2-dimethylbutanoic acid

-

Free Base CAS Number: 720660-14-0[5]

-

Free Base Synonyms: SCHEMBL466827, DTXSID301300565, EN300-1167017[5]

It is important to distinguish this compound from its isomers and related structures, such as:

-

(S)-2-Amino-2,3-dimethylbutanoic acid[6]

-

Methyl (R)-3-amino-2,2-dimethylbutanoate hydrochloride

-

3-Amino-2,2-dimethylpropanoic acid hydrochloride[7]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Notes |

| Appearance | Solid | Inferred from related compounds. |

| Melting Point | Not available | Data for the specific hydrochloride salt is not readily available in the searched literature. The free base of a related compound, L-2-Amino-3,3-dimethylbutanoic acid, has a melting point of ≥300 °C[8]. |

| Solubility | Not available | Specific quantitative data is not available. As a hydrochloride salt of an amino acid, it is expected to have good solubility in water. Solubility in organic solvents will vary. |

| pKa | Not available | Predicted pKa for the free base is 2.39 (carboxyl group) and the amino group would be in the typical range for primary amines[8]. |

Synthesis and Manufacturing

The synthesis of unnatural amino acids like 3-Amino-2,2-dimethylbutanoic acid is a key area of research, enabling their use as building blocks in drug discovery[9]. While a specific, detailed protocol for the hydrochloride salt was not found in the immediate search, general methods for the synthesis of related β-amino acids and their hydrochloride salts can be adapted.

A plausible synthetic route can be conceptualized based on established organic chemistry principles. One common approach to β-amino acids involves the conjugate addition of an amine to an α,β-unsaturated ester, followed by hydrolysis. For a sterically hindered compound like this, alternative multi-step syntheses are often employed.

Conceptual Synthetic Workflow:

A conceptual synthetic pathway for 3-amino-2,2-dimethylbutanoic acid.

Experimental Protocol: General Method for Amino Acid Hydrochloride Formation

The final step in the synthesis, the formation of the hydrochloride salt, is typically a straightforward process. The following is a general protocol based on the preparation of other amino acid hydrochlorides.

Materials:

-

3-Amino-2,2-dimethylbutanoic acid (free base)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)

Procedure:

-

Dissolve the free base of 3-Amino-2,2-dimethylbutanoic acid in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a stoichiometric amount of a saturated solution of HCl in diethyl ether, with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to remove any residual solvent.

Note: This is a generalized procedure. The choice of solvent and the method of HCl addition may need to be optimized for this specific compound.

Applications in Research and Drug Development

Unnatural amino acids are increasingly incorporated into peptides and small molecules to enhance their therapeutic properties[][2][3]. The unique structure of 3-Amino-2,2-dimethylbutanoic acid, with its gem-dimethyl group, offers distinct advantages.

1. Peptide Modification and Peptidomimetics:

The incorporation of sterically hindered amino acids like 3-Amino-2,2-dimethylbutanoic acid into a peptide backbone can enforce specific conformational constraints. This can lead to:

-

Enhanced Proteolytic Stability: The bulky gem-dimethyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide[10].

-

Defined Secondary Structures: The restricted bond rotation can favor specific secondary structures, such as turns or helices, which can be crucial for receptor binding and biological activity[10].

A comparative guide on the incorporation of the similar 3-Amino-2,2-dimethylpropanoic acid highlights its ability to significantly increase resistance to enzymatic degradation[10].

Workflow for Peptide Incorporation:

Incorporation of the amino acid into a peptide via SPPS.

2. Chiral Building Block in Asymmetric Synthesis:

As a chiral molecule (when synthesized in an enantiomerically pure form), 3-Amino-2,2-dimethylbutanoic acid can serve as a valuable starting material or intermediate in the synthesis of complex, stereochemically defined molecules.

3. Tool for Structure-Activity Relationship (SAR) Studies:

In drug discovery, systematically modifying a lead compound and observing the effects on its biological activity is a fundamental process. 3-Amino-2,2-dimethylbutanoic acid can be used as a tool to probe the steric and conformational requirements of a receptor binding pocket.

Trade Names

A thorough search of chemical supplier databases and pharmaceutical literature did not reveal any registered trade names for 3-Amino-2,2-dimethylbutanoic acid hydrochloride. It is primarily available from chemical suppliers as a research chemical.

Safety and Handling

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and use appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion

3-Amino-2,2-dimethylbutanoic acid hydrochloride is a valuable, non-natural amino acid with significant potential in drug discovery and peptide design. Its sterically hindered structure offers a powerful tool for enhancing the stability and conformational rigidity of bioactive peptides. While it is currently a research chemical without known trade names, its utility as a building block for novel therapeutics is an area of active interest. Further research into its synthesis and applications will likely expand its role in the development of next-generation pharmaceuticals.

References

-

Verma, A., & Tantry, S. J. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Unnatural amino acids in drug discovery. Retrieved from [Link]

-

Bisht, A. S., & Juyal, D. (2019, August 15). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Laibo Chem. (n.d.). 3-Amino-2,2-dimethylbutanoic acid hydrochloride, Package: 100mg. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2,2-dimethylbutanoic acid. Retrieved from [Link]

-

Irie, K., & Shirasaka, T. (2025, December 11). Development of protein chemical synthesis using peptide thioester synthetic blocks. PMC. Retrieved from [Link]

-

LookChem. (n.d.). 3-amino-2,2-dimethylpropanoic Acid,hydrochloride CAS NO.2843-19-8. Retrieved from [Link]

-

ChemBK. (2024, April 9). L-2-Amino-3,3-dimethylbutanoic acid. Retrieved from [Link]

Sources

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aaronchem.com [aaronchem.com]

- 5. 3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2843-19-8|3-Amino-2,2-dimethylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

- 9. jddtonline.info [jddtonline.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Amino-2,2-dimethylbutanoic Acid Hydrochloride: Synthesis, Properties, and Applications

Foreword: The Rise of Architecturally Complex Amino Acids in Modern Drug Discovery

The landscape of therapeutic peptide and peptidomimetic design is in a constant state of evolution, driven by the need to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. In this context, unnatural amino acids with unique structural motifs have emerged as powerful tools for medicinal chemists. Among these, β-amino acids bearing sterically demanding substituents, such as 3-Amino-2,2-dimethylbutanoic acid, represent a class of building blocks that offer profound advantages in modulating the physicochemical and pharmacological properties of bioactive peptides.

While a singular, celebrated moment of "discovery" for 3-Amino-2,2-dimethylbutanoic acid hydrochloride is not prominently documented in the annals of chemical history, its intellectual origins are firmly rooted in the broader, systematic exploration of unnatural amino acids that commenced in the mid-20th century and has accelerated in recent decades. The true "discovery" of this molecule lies not in a single event, but in the ongoing recognition of its value as a strategic component in the design of next-generation therapeutics. This guide provides an in-depth technical overview of its synthesis, characterization, and the critical role it plays in contemporary drug development.

I. Strategic Synthesis of 3-Amino-2,2-dimethylbutanoic Acid Hydrochloride

The synthesis of β-amino acids, particularly those with significant steric hindrance at the α- or β-positions, requires careful consideration of reaction conditions to achieve desirable yields. The gem-dimethyl group in 3-Amino-2,2-dimethylbutanoic acid presents a synthetic challenge that can be overcome through modern organic methodologies. A prevalent and effective approach is the one-pot Mannich reaction, which allows for the stereoselective construction of the β-amino acid backbone.

General Synthetic Workflow: One-Pot Mannich Reaction

The synthesis commences with a sulfinyl imine, which serves as a chiral auxiliary to direct the stereochemistry of the newly formed C-N bond. This is reacted with a bistrimethylsilylketene acetal in the presence of a Lewis acid catalyst. The subsequent hydrolysis of the silyl ester and cleavage of the sulfinyl group, followed by acidification, yields the desired β-amino acid hydrochloride.

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

IV. Conclusion and Future Perspectives

3-Amino-2,2-dimethylbutanoic acid hydrochloride, while not a household name in the history of chemistry, represents a powerful and strategically important building block for contemporary researchers in drug discovery. Its true value is realized in its application, where its unique structural features are leveraged to create more stable, potent, and effective peptide-based therapeutics. As our understanding of the relationship between peptide conformation and biological activity deepens, the demand for architecturally complex and sterically defined amino acids like 3-Amino-2,2-dimethylbutanoic acid is set to grow, paving the way for new and innovative medicines.

V. References

-

Supporting Information for "Asymmetric Synthesis of β-Amino Acids via a One-Pot Mannich Reaction". The Royal Society of Chemistry. Available at: [Link]

-

1H (a) and 13C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

-

The preparation of dimedone derivatives of amino acids and their use in peptide synthesis. ResearchGate. Available at: [Link]

-

Butanoic acid, 3-amino-2-methyl- Spectra. SpectraBase. Available at: [Link]

-

3-Amino-2,2-dimethylbutanoic acid. PubChem. Available at: [Link]

-

New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review. Available at: [Link]

-

3-amino-2,2-dimethylpropanoic acid hydrochloride. PubChemLite. Available at: [Link]

-

Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Royal Society of Chemistry. Available at: [Link]

Navigating the Uncharted: An In-depth Technical Guide to the Natural Occurrence of 3-Amino-2,2-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current state of knowledge regarding the natural occurrence of 3-Amino-2,2-dimethylbutanoic acid. While a seemingly simple non-proteinogenic amino acid, its presence in the biosphere is not well-documented, presenting a compelling "negative space" in natural product chemistry. This guide provides a comprehensive exploration of this knowledge gap, offering a structured approach for researchers seeking to investigate its potential existence, biosynthesis, and physiological roles. We will traverse through the known landscape of structurally related compounds, hypothesize potential biosynthetic pathways, and provide detailed methodologies for its detection and characterization. This document serves not as a repository of established facts about this specific molecule's natural origins, but as a roadmap for its potential discovery and a testament to the vast, unexplored chemical diversity of the natural world.

Introduction: The Enigma of 3-Amino-2,2-dimethylbutanoic Acid

3-Amino-2,2-dimethylbutanoic acid is a C6-amino acid with a distinct quaternary carbon at the α-position to the carboxyl group.[1] Its structure, while simple, presents a unique steric hindrance that could confer interesting biological properties. Non-proteinogenic amino acids are increasingly recognized for their diverse roles in cellular metabolism, signaling, and as components of secondary metabolites with therapeutic potential.[2][3] However, a thorough review of the existing scientific literature reveals a conspicuous absence of evidence for the natural occurrence of 3-Amino-2,2-dimethylbutanoic acid. This guide will address this lacuna, providing a framework for its systematic investigation.

A Survey of Structurally Related Natural Amino Acids

To appreciate the uniqueness of 3-Amino-2,2-dimethylbutanoic acid, it is instructive to consider its naturally occurring structural isomers and near-analogs. The biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine is well-established, involving a series of enzymatic reactions that extend the carbon chain and introduce the amino group.[4][5] For instance, the biosynthesis of valine and leucine share common enzymatic machinery, starting from pyruvate.[4]

Other, less common, branched-chain amino acids have also been identified in nature. For example, 2-Amino-3-methylhexanoic acid has been found in certain fungi and is noted for its ability to induce plant resistance to stress.[6][7] The presence of such molecules suggests that the enzymatic machinery for generating structural diversity in amino acids exists in nature. However, the specific gem-dimethyl substitution at the 2-position of a butanoic acid backbone, with an amino group at the 3-position, appears to be a rare or as-yet-undiscovered motif.

Hypothetical Biosynthetic Pathways: A Theoretical Exploration

In the absence of direct evidence, we can speculate on potential biosynthetic routes to 3-Amino-2,2-dimethylbutanoic acid based on known biochemical transformations. A plausible pathway could involve the modification of a precursor molecule with a similar carbon skeleton. For example, a multi-enzyme complex could catalyze the rearrangement and amination of a metabolite derived from the isoprenoid pathway, which is rich in dimethylated structures.

Another possibility is a pathway analogous to the synthesis of other β-amino acids, which are not uncommon in microbial secondary metabolites.[8] This could involve the action of a novel aminomutase on a suitable carboxylic acid precursor. The following diagram illustrates a speculative pathway starting from a hypothetical precursor.

Sources

- 1. 3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. agriculturejournals.cz [agriculturejournals.cz]

- 5. KEGG PATHWAY: Biosynthesis of amino acids - Reference pathway [kegg.jp]

- 6. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack [mdpi.com]

- 8. The Biosynthetic Origin of the 3-Amino-2,5,7,8-tetrahydroxy-10-methylundecanoic Acid Moiety and Absolute Configuration of Pahayokolides A and B - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Amino-2,2-dimethylbutanoic Acid in Medicinal Chemistry: A Masterclass in Conformational Restriction

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of translating a highly active in vitro peptide hit into an orally bioavailable, conformationally stable drug candidate. The entropic penalty of binding is often the death knell for otherwise potent linear peptides. To overcome this, medicinal chemists employ unnatural amino acids to lock molecules into their bioactive conformations.

3-Amino-2,2-dimethylbutanoic acid (PubChem CID: 10558660)[1] represents a premier example of a conformational restriction unit. As a trisubstituted β -amino acid, its unique steric profile forces peptidomimetics into highly specific, rigid architectures. This whitepaper explores the mechanistic causality behind its restricting properties, its field-proven application in integrin antagonists[2], and the self-validating synthetic protocols required to incorporate it into modern drug discovery workflows.

The Architecture of Conformational Restriction

The utility of 3-amino-2,2-dimethylbutanoic acid lies in its dense steric crowding. Unlike natural α -amino acids or unsubstituted β -alanine, this molecule possesses three critical substituents on the β -amino acid backbone:

-

The gem-Dimethyl Group ( α -position): The presence of two methyl groups at the C2 position induces the Thorpe-Ingold effect (angle compression), which severely restricts rotation around the C α -C β bond.

-

The Alkyl Substituent ( β -position): The methyl group at the C3 position (or an ethyl group in its derivative, 3-ethyl-2,2-dimethyl- β -alanine) introduces further steric bulk[3].

Mechanistic Causality: When incorporated into a peptidomimetic chain, the correlated movements of the β -substituent, the α -gem-dimethyl group, and adjacent functional groups create immense steric repulsion[2]. To minimize this repulsion, the molecule is forced into a highly rigid, "cup-shaped" conformation[2]. This pre-organization drastically reduces the entropic loss upon target binding, translating to a higher binding affinity and improved metabolic stability.

Caption: Logical flow of steric hindrance inducing a locked active conformation for receptor binding.

Application in Drug Discovery: GPIIb/IIIa Integrin Antagonists

The most authoritative validation of 3-amino-2,2-dimethylbutanoic acid (and its derivatives) comes from the development of non-peptide antagonists for the platelet fibrinogen receptor, GPIIb/IIIa integrin [2]. The binding of fibrinogen to GPIIb/IIIa is the final common pathway for platelet aggregation, making it a prime target for antithrombotic agents[2].

In the landmark SAR study of compound NSL-95301 and its highly potent derivative Compound 40 (NSL-96184) , researchers utilized a trisubstituted β -amino acid core to fix the distance between a basic amidinobenzoyl unit and an acidic moiety[2].

Quantitative SAR Data

The table below summarizes the profound impact of progressive conformational restriction on the biological activity of these integrin antagonists[2][3]:

| Core Unit | Backbone Conformation | IC 50 (In Vitro Platelet Aggregation) | Oral Bioavailability |

| Unsubstituted β -Alanine | Highly Flexible | > 1000 nM | Poor |

| 2,2-Dimethyl- β -Alanine | Partially Restricted | ~ 150 nM | Moderate |

| 3-Amino-2,2-dimethylbutanoic acid (Trisubstituted) | Rigid "Cup-Shaped" | < 50 nM | High (Rapid Onset) |

Note: The trisubstituted derivative (Compound 40) demonstrated an exceptionally fast onset of antiplatelet action after oral administration in guinea pig models, proving that rigidification directly correlates with pharmacokinetic viability[3].

Synthetic Methodology: A Self-Validating Protocol

To utilize this unnatural amino acid in drug development, it must be synthesized with high purity. The most reliable method is the acidic hydrolysis of a sterically hindered β -lactam precursor[4].

Causality behind the protocol: Why use harsh acidic hydrolysis instead of standard basic saponification? Highly substituted β -lactams are sterically shielded. Basic hydrolysis often requires extreme conditions that can lead to epimerization at the chiral β -carbon or unwanted retro-aldol cleavage. Refluxing in 6N HCl serves a dual purpose: it efficiently protonates the lactam nitrogen (making it a better leaving group for water's nucleophilic attack) and immediately traps the resulting free amine as a stable, highly crystalline hydrochloride salt, driving the reaction cleanly to completion[4].

Step-by-Step Protocol: Synthesis of 3-Amino-2,2-dimethylbutanoic Acid Hydrochloride

-

Substrate Preparation: Suspend 10.0 mmol of the β -lactam precursor (e.g., 3,3-dimethyl-4-methyl-azetidin-2-one) in 20 mL of 6N aqueous hydrochloric acid (HCl) in a round-bottom flask equipped with a reflux condenser.

-

Thermal Hydrolysis: Heat the mixture to reflux (approx. 100–105 °C) for 12–16 hours. In-process control: Monitor the reaction via LC-MS until the starting material is completely consumed.

-

Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure to yield a crude solid. Expert Tip: Co-evaporate with toluene (2 x 10 mL) to azeotropically remove residual water and HCl, ensuring a dry product.

-

Trituration & Isolation: Triturate the crude residue with cold diethyl ether (15 mL) to dissolve and remove any unreacted organic impurities. Filter the white precipitate and dry under high vacuum.

-

Validation: This protocol reliably yields 3-amino-2,2-dimethylbutanoic acid hydrochloride in approximately 88% yield[4].

-

Self-Validating Analytical Data: 1 H NMR (270 MHz, D 2 O) δ 1.05 (s, 3H), 1.09 (s, 3H), 1.10 (d, J = 6.8 Hz, 3H), 3.38 (q, J = 6.8 Hz, 1H); MS (ESI) m/z 132 (M + H) + [4].

-

Caption: Step-by-step synthetic workflow for 3-amino-2,2-dimethylbutanoic acid via β-lactam hydrolysis.

Future Perspectives in Peptidomimetics

The principles demonstrated by 3-amino-2,2-dimethylbutanoic acid extend far beyond integrin antagonists. As the pharmaceutical industry shifts focus toward "undruggable" Protein-Protein Interactions (PPIs), the demand for metabolically stable, conformationally rigid scaffolds is skyrocketing. Trisubstituted β -amino acids serve as ideal linear templates to restrict the flexibility of modern peptidomimetics, offering a robust solution to the perennial challenge of oral bioavailability in peptide drug discovery[3].

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10558660, 3-Amino-2,2-dimethylbutanoic acid. PubChem. URL:[Link]

-

Hayashi, Y., et al. (1998). GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives, and a Substituted Benzamidine Structure. Journal of Medicinal Chemistry, 41(13), 2345-2360. URL:[Link]

Sources

- 1. 3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GPIIb/IIIa integrin antagonists with the new conformational restriction unit, trisubstituted beta-amino acid derivatives, and a substituted benzamidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Beyond the Canonical 20: Engineering Next-Generation Therapeutics with Unnatural Amino Acids

Executive Summary

Peptides represent a highly potent class of therapeutics, bridging the gap between small-molecule drugs and large biologics. However, their clinical translation is frequently impeded by inherently low proteolytic stability, rapid renal clearance, and limited membrane permeability[1]. Expanding the chemical space beyond the 20 proteinogenic amino acids through the incorporation of unnatural amino acids (UAAs)—also known as non-canonical amino acids (ncAAs)—offers a powerful strategy to overcome these limitations[2]. This technical guide details the mechanistic rationale, core methodologies, and validated experimental protocols for integrating UAAs into peptide drug design.

Mechanistic Rationale for UAA Incorporation

The transition from canonical peptides to UAA-modified peptidomimetics is driven by three core pharmacological requirements:

1.1. Evasion of Proteolytic Degradation Endogenous proteases have evolved to recognize specific canonical peptide bonds and side-chain geometries. By introducing UAAs—such as D-amino acids, N-methylated residues, or α,α -disubstituted amino acids like α -aminoisobutyric acid (Aib)—researchers can induce severe steric clashes within the protease active site[3]. This disrupts the enzyme-substrate transition state, drastically extending the peptide's half-life in plasma.

1.2. Conformational Constraint and Target Affinity UAAs can restrict the conformational flexibility of the peptide backbone. For example, N-alkylated UAAs eliminate the hydrogen-bond donor capacity of the amide nitrogen, altering the secondary structure and promoting cell permeability through increased lipophilicity[2]. Furthermore, strategically placed UAAs can lock a peptide into its bioactive conformation, reducing the entropic penalty upon target binding.

1.3. Bioorthogonal Functionalization UAAs bearing azide, alkyne, or tetrazine groups serve as precise bioorthogonal handles. These enable the site-specific conjugation of fluorophores, PEG chains, or cytotoxic payloads without cross-reacting with native functional groups, a critical feature for developing Peptide-Drug Conjugates (PDCs)[4].

Mechanism of UAA-mediated proteolytic resistance.

Core Methodologies for UAA Incorporation

The two primary paradigms for synthesizing UAA-containing peptides are Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for synthesizing peptides up to ~60 amino acids in length[5]. It involves the stepwise addition of N- α -protected amino acids to an insoluble resin support[6]. Expert Insight: The incorporation of sterically hindered UAAs significantly reduces the nucleophilicity of the terminal amine. Standard coupling reagents (like HBTU) often fail. To overcome this, highly reactive uronium salts (e.g., HATU) or specialized conditions (microwave-assisted heating) must be employed to drive the coupling reaction to completion.

Genetic Code Expansion (GCE)

For larger proteins or biologics where SPPS is unfeasible, GCE allows for the site-specific incorporation of UAAs within living cells[7]. This relies on the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA[8]. Expert Insight: The system must be strictly orthogonal—the engineered aaRS must exclusively charge the orthogonal tRNA with the UAA, and the tRNA must only decode a specific reassigned codon, typically the amber stop codon (UAG)[9]. This prevents the misincorporation of canonical amino acids and ensures high translational fidelity[10].

Workflow of Genetic Code Expansion via amber suppression.

Experimental Protocols

Protocol 1: Fmoc-SPPS of a Sterically Hindered UAA-Peptide

This protocol outlines the synthesis of a peptide containing a sterically hindered UAA (e.g., Aib) using optimized coupling chemistry.

-

Resin Swelling: Suspend Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. (Causality: Swelling expands the polymer matrix, maximizing the exposure of reactive sites for uniform chain elongation).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF. (Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group, exposing the primary amine for the next coupling step).

-

UAA Coupling (Double Coupling Strategy): Prepare a solution of the Fmoc-UAA (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate for 2 hours.

-

Self-Validation: Perform a Kaiser test. A positive (blue) result indicates unreacted amines due to steric hindrance. If positive, drain the reaction and repeat the coupling step with fresh reagents for an additional 2 hours.

-

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. (Causality: The highly acidic TFA cleaves the peptide from the solid support while simultaneously removing side-chain protecting groups).

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude UAA-peptide. Centrifuge, wash, and lyophilize.

Protocol 2: In Vivo UAA Incorporation via GCE (Amber Suppression in E. coli)

This protocol describes the site-specific incorporation of a UAA into a recombinant protein.

-

Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with two plasmids: one encoding the target protein with an in-frame TAG mutation, and a pEvol plasmid encoding the orthogonal aaRS/tRNA(CUA) pair.

-

Culture and UAA Supplementation: Grow cells in LB media at 37°C until OD600 reaches 0.6. Add the specific UAA (e.g., p-azidophenylalanine) to the culture media at a final concentration of 1 mM. (Causality: The orthogonal aaRS requires this exogenous substrate to charge the tRNA; without it, translation will prematurely terminate at the TAG codon).

-

Induction: Induce expression with 1 mM IPTG and 0.2% arabinose (to induce the aaRS). Incubate at 30°C for 16 hours.

-

Self-Validating Analysis: Harvest cells and run an SDS-PAGE followed by a Western blot.

-

Validation Check: Compare lysates from cultures grown with and without the UAA. A full-length protein band should only appear in the +UAA lane. A band in the -UAA lane indicates a breakdown of orthogonality (endogenous amino acid misincorporation).

-

Quantitative Impact on Peptide Therapeutics

The incorporation of UAAs yields dramatic improvements in the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. The table below summarizes benchmark data from recent literature demonstrating these enhancements.

| Peptide / Scaffold | UAA Modification | Biological Impact | Fold-Improvement | Reference |

| cycGiBP (Parent) | N-methyl amino acids (SUPR) | Extended serum half-life (160h) | 500x increase in serum stability; 3,700x increase vs Proteinase K | 11[11] |

| UP09 | Single N-terminal Aib | Enhanced plasma stability | Significant in vivo activity boost with reduced degradation | 3[3] |

| Peptide II | All D-amino acid substitution | Resistance to trypsin degradation | 4x increase in selectivity index against mycobacteria | 12[12] |

References

- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids ResearchG

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic

- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance Frontiers

- Genetic Encoding of Unnatural Amino Acids for Labeling Proteins Springer

- Incorpor

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides ASM Journals

- Genetic Code Expansion Addgene

- Genetic Code Expansion of Mammalian Cells with Unn

- Genetic Code Expansion: Recent Developments and Emerging Applications ACS Public

- Expanding the genetic code ResearchG

- Directed Evolution of Scanning Unnatural Protease Resistant (SUPR)

- Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability Journal of Antimicrobial Chemotherapy

Sources

- 1. researchgate.net [researchgate.net]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 4. Genetic Encoding of Unnatural Amino Acids for Labeling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. addgene.org [addgene.org]

- 8. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Directed Evolution of Scanning Unnatural Protease Resistant (SUPR) Peptides for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Technical Whitepaper: Safety, Handling, and Application Profiling of 3-Amino-2,2-dimethylbutanoic acid hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Methodological Protocol

Executive Summary & Mechanistic Significance

In modern drug discovery and peptidomimetic design, the incorporation of unnatural amino acids is a primary strategy for overcoming the poor pharmacokinetic properties of native peptides. 3-Amino-2,2-dimethylbutanoic acid hydrochloride (CAS: 180181-84-4) is a highly specialized β -amino acid derivative characterized by a gem-dimethyl substitution at the α -carbon.

As a Senior Application Scientist, I emphasize this molecule not just as a building block, but as a structural tool. The presence of the α,α -dimethyl group induces the Thorpe-Ingold effect (angle compression) . By compressing the internal bond angles, this steric bulk forces the resulting peptide backbone into a locked conformation. This conformational restriction prevents recognition by native proteolytic enzymes, drastically increasing the half-life of the drug candidate in vivo. However, this same steric hindrance presents significant synthetic and handling challenges that require precise, causality-driven protocols.

Physicochemical Profiling & Causality

Understanding the physical state of this compound is critical for downstream success. The molecule is supplied as a hydrochloride (HCl) salt rather than a free amine.

The Causality of the Salt Form: Free β -amino acids with high steric bulk are prone to auto-condensation or degradation over time. By protonating the amine to form the HCl salt, the nucleophilicity of the nitrogen is quenched, rendering the molecule highly stable for long-term storage. However, this introduces hygroscopicity—the tendency to absorb atmospheric moisture.

Table 1: Physicochemical Properties

| Property | Value | Causality / Experimental Implication |

| CAS Number | 180181-84-4 | Unique identifier for regulatory safety tracking . |

| Molecular Formula | C6H14ClNO2 | Contains an ionizable amine, requiring base neutralization prior to coupling. |

| Molecular Weight | 167.63 g/mol | Low MW allows for efficient calculation of stoichiometric equivalents in SPPS. |

| Form | Solid (HCl Salt) | Enhances shelf-life but requires strict anhydrous handling to prevent clumping. |

Hazard Assessment & Toxicological Mechanisms

Standard safety data sheets classify this compound as an irritant . Rather than simply listing the hazards, it is vital to understand why these hazards exist to design effective safety systems.

Mechanistic Causality of Irritation: The primary hazards (H315 and H319) do not stem from systemic toxicity, but from localized acid-base chemistry. When the hygroscopic HCl salt powder contacts the moisture-rich environments of the skin or ocular mucosa, it rapidly dissolves and dissociates. This localized release of hydrochloric acid sharply drops the pH of the tissue, leading to acute chemical irritation.

Table 2: GHS Hazard and Precautionary Statements

| GHS Code | Statement | Mechanistic Causality & Mitigation |

| H315 | Causes skin irritation | Residual acidity reacts with skin moisture. Mitigation: Nitrile gloves. |

| H319 | Causes serious eye irritation | Powder dehydrates and acidifies ocular mucosa. Mitigation: Safety goggles. |

| P280 | Wear protective PPE | A physical barrier is required to prevent moisture-driven acid exposure. |

| P305+P351 | IF IN EYES: Rinse cautiously | Immediate volumetric dilution is required to neutralize localized pH drops. |

Advanced Handling & Storage Protocols

To maintain the integrity of the stoichiometric calculations, the compound must be protected from moisture. The following self-validating protocol ensures the material remains anhydrous during transfer.

Protocol 1: Safe Handling and Reconstitution

-

Thermal Equilibration: Remove the sealed vial from 2-8°C storage and allow it to sit in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic powder, ruining stoichiometric accuracy.

-

Weighing: Transfer the vial to a ductless fume hood. Using an anti-static weighing boat, weigh the required mass. Causality: Fine HCl salts hold static charge and will aerosolize, posing an inhalation hazard and causing mass loss.

-

Reconstitution: Dissolve the powder in a dry, polar aprotic solvent (e.g., anhydrous DMF or NMP).

-

Validation Step: Visually inspect for complete dissolution. The solution must be completely transparent. Cloudiness indicates moisture contamination or incomplete salt dissociation.

Fig 1: Step-by-step handling and reconstitution workflow for hygroscopic HCl salts.

Experimental Workflow: Peptidomimetic Coupling

The defining feature of 3-Amino-2,2-dimethylbutanoic acid is the massive steric bulk of the gem-dimethyl group adjacent to the amine. Standard coupling agents (like DCC or EDC) will fail because the bulky methyl groups physically block the incoming activated ester from reaching the amine nitrogen.

To overcome this, we must use highly reactive uronium/aminium salts like HATU in the presence of HOAt , which form a highly reactive 7-aza-OBt ester intermediate capable of penetrating the steric shield.

Table 3: Comparative Efficacy of Coupling Agents for Sterically Hindered Amines

| Coupling Agent | Reactivity Level | Efficacy with 2,2-Dimethyl Hindrance |

| DCC / HOBt | Low-Moderate | Poor (<20% yield). Steric bulk prevents intermediate attack. |

| EDC / Sulfo-NHS | Moderate | Poor (<30% yield). Aqueous conditions lead to hydrolysis over coupling. |

| HATU / HOAt | Very High | Excellent (>90% yield). 7-aza-OBt ester overcomes steric barriers. |

Protocol 2: Amide Bond Formation (Overcoming Steric Hindrance)

-

Pre-activation: Dissolve 1.0 equivalent of the carboxylic acid partner in anhydrous DMF. Add 1.1 equivalents of HATU. Causality: Pre-activation ensures the carboxylic acid is fully converted to the reactive ester before the hindered amine is introduced.

-

Amine Liberation (Crucial Step): In a separate vial, dissolve 1.2 equivalents of 3-Amino-2,2-dimethylbutanoic acid hydrochloride in DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: 1.0 eq of DIPEA is consumed solely to neutralize the HCl salt and liberate the free, nucleophilic amine. The remaining 1.5 eq maintains the basic environment required for HATU activation.

-

Nucleophilic Acyl Substitution: Dropwise, add the liberated amine solution to the pre-activated acid. Stir at room temperature for 4-12 hours under nitrogen.

-

System Validation: Perform a Kaiser Test on a small aliquot. A negative result (yellow) indicates the primary amine has been successfully consumed. Confirm the product mass via LC-MS.

Fig 2: Amide bond formation pathway overcoming steric hindrance via HATU activation.

References

-

Thorpe–Ingold effect - Wikipedia Source: Wikipedia URL:[Link]

Comprehensive Technical Guide on the Storage, Handling, and Stability of 3-Amino-2,2-dimethylbutanoic Acid Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 3-Amino-2,2-dimethylbutanoic acid hydrochloride (CAS: 180181-84-4)

Introduction & Physicochemical Profiling

3-Amino-2,2-dimethylbutanoic acid hydrochloride is a highly specialized β -amino acid derivative frequently utilized as a chiral building block in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs)[1]. The structural uniqueness of this molecule lies in its gem-dimethyl group at the α -position (C2) and the primary amine at the β -position (C3).

As a Senior Application Scientist, it is critical to understand that storage conditions cannot be arbitrary; they must be dictated by the molecule's intrinsic physicochemical vulnerabilities.